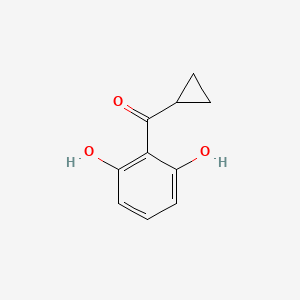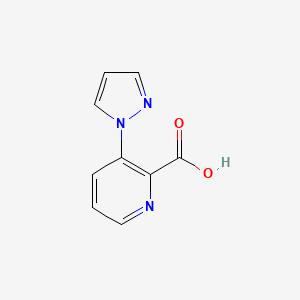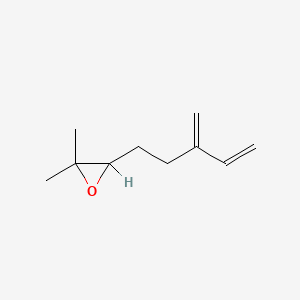
Cyclopropyl(2,6-dihydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(2,6-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O3 This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring that has two hydroxyl groups at the 2 and 6 positions, and a methanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dihydroxyphenyl)methanone typically involves the cyclopropanation of a suitable phenyl precursor followed by the introduction of hydroxyl groups at the 2 and 6 positions. One common method involves the use of cyclopropyl bromide and a phenyl compound under basic conditions to form the cyclopropyl-phenyl intermediate. This intermediate is then subjected to hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Cyclopropyl(2,6-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Ethers, esters, or other substituted phenyl derivatives.
科学研究应用
Cyclopropyl(2,6-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclopropyl(2,6-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl group can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Cyclopropyl(2,6-dihydroxyphenyl)methanone can be compared with other similar compounds such as:
2,6-Dihydroxyacetophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenol: Similar structure but lacks the methanone group.
Cyclopropyl-(2,4-dihydroxy-phenyl)-methanone: Similar structure but with hydroxyl groups at different positions.
Uniqueness: The presence of both the cyclopropyl group and the 2,6-dihydroxy substitution pattern makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological and chemical properties not observed in other similar compounds.
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
cyclopropyl-(2,6-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C10H10O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,11-12H,4-5H2 |
InChI 键 |
JFNFELDJFOZGSX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=C(C=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(3-Ethoxyphenyl)-5h-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B8735197.png)
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)


